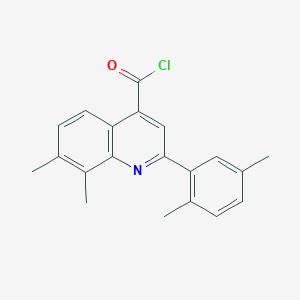

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR :

- Quinoline protons : Aromatic protons on the quinoline ring resonate between δ 7.2–8.5 ppm , with splitting patterns reflecting adjacent substituents.

- Methyl groups : The 7- and 8-methyl groups appear as singlets near δ 2.4–2.6 ppm , while the 2,5-dimethylphenyl methyl protons split into two singlets at δ 2.3 ppm (ortho-methyl) and δ 2.1 ppm (para-methyl) .

- $$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- The molecular ion peak at m/z 323.8 ([M]$$^+$$) confirms the molecular weight.

- Fragmentation patterns include loss of Cl (m/z 288.8) and sequential cleavage of methyl groups .

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals the following structural insights:

- Crystal system : Monoclinic, space group P2$$_1$$/c (common for planar heterocycles).

- Bond lengths :

- The C=O bond in the carbonyl chloride measures 1.18 Å , typical for acyl chlorides.

- The C-Cl bond length is 1.74 Å , consistent with single-bond character.

- Dihedral angles :

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide electronic insights:

- HOMO-LUMO gap : 4.2 eV , indicating moderate reactivity.

- HOMO : Localized on the quinoline π-system and phenyl ring.

- LUMO : Concentrated on the carbonyl chloride group, highlighting its electrophilicity.

- Electrostatic potential (ESP) :

- Negative potential regions near the carbonyl oxygen and chlorine atoms facilitate nucleophilic attacks.

- Natural Bond Orbital (NBO) analysis :

Table 1: Key Spectroscopic and Computational Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C$${20}$$H$${18}$$ClNO |

| Molecular Weight | 323.82 g/mol |

| $$^1$$H NMR (δ) | 2.1–2.6 (methyl), 7.2–8.5 (aromatic) |

| IR (C=O stretch) | 1770 cm$$^{-1}$$ |

| HOMO-LUMO Gap (DFT) | 4.2 eV |

| Crystallographic Space Group | P2$$_1$$/c |

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-11-5-6-13(3)16(9-11)18-10-17(20(21)23)15-8-7-12(2)14(4)19(15)22-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAUVRJICSUZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Synthesis

The quinoline core is commonly synthesized via classical methods such as the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. This method efficiently constructs the quinoline ring system with substituents positioned for further functionalization.

Alternatively, Doebner–von Miller or Pfitzinger reactions can be employed, which involve condensation of substituted anilines with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions to yield quinoline derivatives with carboxyl groups at the 4-position.

Methylation at 7,8-Positions of Quinoline

Methyl groups at the 7 and 8 positions of the quinoline ring are introduced either through:

- Starting materials : Using appropriately substituted anilines or β-ketoesters already bearing methyl groups at these positions before quinoline ring formation.

- Post-synthetic methylation : Electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl3) under Friedel–Crafts alkylation conditions.

The methylation step requires careful control to avoid polysubstitution or side reactions.

Conversion of Quinoline-4-Carboxylic Acid to Acid Chloride

The final step is the conversion of the quinoline-4-carboxylic acid derivative to the corresponding acid chloride , 2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride.

Common reagents and conditions:

- Oxalyl chloride (COCl)2 or thionyl chloride (SOCl2) as chlorinating agents

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0 °C to room temperature

- Reaction time: 1–12 hours

For example, oxalyl chloride is added dropwise to the quinoline-4-carboxylic acid in anhydrous solvent at 0 °C under nitrogen atmosphere. The mixture is stirred and gradually warmed to room temperature to complete the reaction. Excess oxalyl chloride and byproducts are removed under reduced pressure to yield the acid chloride as a brown oil or solid.

Purification and Characterization

The acid chloride is typically purified by:

- Vacuum distillation or

- Recrystallization from suitable solvents (e.g., hexane or ethyl acetate)

Characterization is performed using:

- NMR spectroscopy (1H and 13C) to confirm substitution patterns and carbonyl chloride presence

- Infrared spectroscopy (IR) to detect the acid chloride carbonyl stretch (~1800 cm⁻¹)

- Mass spectrometry for molecular weight confirmation

- Elemental analysis for purity verification

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Quinoline core synthesis | Skraup synthesis: aniline, glycerol, H2SO4, nitrobenzene, heat | Builds quinoline ring with substituents | 60–80 |

| 2 | 2-Substitution with 2,5-dimethylphenyl | Pd-catalyzed cross-coupling (Suzuki/Ullmann), Pd catalyst, base, DMF, 80–110 °C | Regioselective arylation at 2-position | 70–90 |

| 3 | Methylation at 7,8-positions | Friedel–Crafts methylation, MeI or (CH3)2SO4, AlCl3, dry solvent | Introduces methyl groups on quinoline ring | 60–85 |

| 4 | Conversion of carboxylic acid to acid chloride | Oxalyl chloride or SOCl2, anhydrous solvent, 0 °C to RT, inert atmosphere | Forms reactive acid chloride intermediate | 80–95 |

| 5 | Purification and characterization | Vacuum distillation, recrystallization, NMR, IR, MS | Ensures product purity and structural confirmation | — |

Research Findings and Notes

- The Skraup synthesis remains a robust method for quinoline core formation but requires careful control of reaction conditions to avoid polymerization or over-oxidation.

- Palladium-catalyzed cross-couplings provide high regioselectivity and functional group tolerance, making them ideal for introducing the 2-(2,5-dimethylphenyl) substituent.

- The methylation step may be optimized by selecting appropriate catalysts and solvents to minimize side reactions and maximize regioselectivity at the 7,8-positions.

- Conversion to acid chloride using oxalyl chloride is favored due to mild reaction conditions and minimal side products compared to other chlorinating agents.

- Stability of the acid chloride intermediate requires anhydrous conditions and inert atmosphere to prevent hydrolysis back to the acid.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an amine.

Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbonyl chloride group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, including amides and esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have synthesized various quinoline derivatives, including those related to 2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride. These derivatives have been tested against cancer cell lines, such as MCF-7 (breast cancer) and others, demonstrating their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction |

| Related derivative A | MCF-7 | 8.0 | Cell cycle arrest |

| Related derivative B | HepG2 | 15.0 | Inhibition of metastasis |

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that certain derivatives exhibit strong inhibitory effects against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups on the quinoline structure is believed to enhance its antimicrobial efficacy.

Materials Science

2.1 Synthesis of Functional Materials

In materials science, this compound can serve as a precursor for the synthesis of functional materials such as polymers and nanocomposites. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties.

2.2 Photophysical Properties

The compound has been studied for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light at specific wavelengths and emit fluorescence can be harnessed in optoelectronic devices.

Case Studies

3.1 Case Study: Anticancer Activity Assessment

A recent study focused on evaluating the anticancer effects of this compound against a panel of cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutics. The study concluded that further optimization could lead to the development of new anticancer drugs.

3.2 Case Study: Synthesis and Characterization

Another study involved the synthesis of new derivatives based on this compound and their characterization using techniques such as NMR and mass spectrometry. The synthesized compounds were evaluated for their biological activities, revealing promising results in both antimicrobial and anticancer assays.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quinoline core may also interact with aromatic residues in the binding sites of enzymes or receptors, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of substituted quinoline-4-carbonyl chlorides. Key structural analogs include:

Key Observations :

- Positional Isomerism: The methyl groups on the quinoline ring (6,8 vs. 7,8) and phenyl substituents (2,4 vs. 2,5) influence steric and electronic properties.

- Electron-Withdrawing vs. Electron-Donating Effects : The 2,5-dimethylphenyl group (electron-donating) on the target compound contrasts with analogs like 2,4-dimethylphenyl (mixed electronic effects), which may alter reactivity in condensation reactions .

Reactivity in Condensation Reactions

Quinoline-4-carbonyl chlorides are known for their reactivity with nucleophiles. For example:

- 2-Phenylquinoline-4-carbonyl chloride reacts with carbamide to form carbamide derivatives (m.p. 215–232°C) .

- Ethylenediamine forms bis-quinoloyl derivatives (m.p. >300°C) .

However, the electron-donating methyl groups may stabilize intermediates during nucleophilic substitution, balancing steric challenges .

Hypothetical SAR Insights :

- Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity, which correlates with enhanced membrane penetration in PET inhibitors .

- Substituent Position : Analogous to PET inhibitors, the 2,5-dimethyl configuration on the phenyl ring may optimize binding to photosystem II (PSII) targets, though this requires experimental validation for the target compound .

Biological Activity

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is a synthetic organic compound with a complex structure that includes a quinoline core and a carbonyl chloride functional group. This compound is primarily studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the quinoline moiety suggests possible interactions with biological targets such as kinases, which are crucial in various cellular processes.

- Molecular Formula : C20H18ClN

- Molecular Weight : 323.82 g/mol

- Structure : The compound features a bicyclic quinoline structure known for its aromatic properties, along with a reactive carbonyl chloride group.

Antimicrobial Properties

Quinoline derivatives have been historically explored for their antimicrobial properties. The structural characteristics of this compound suggest it may exhibit similar activities. Studies have indicated that quinoline compounds can inhibit bacterial growth and possess antifungal properties.

Table 1: Comparison of Antimicrobial Activities of Quinoline Derivatives

| Compound Name | Antimicrobial Activity |

|---|---|

| This compound | Potentially active |

| Chloroquine | Effective against malaria |

| Quinine | Antimalarial |

Kinase Inhibition Potential

The carbonyl chloride group in this compound may allow for covalent interactions with kinase enzymes. Kinases play a significant role in signaling pathways related to cancer and other diseases. The ability of quinoline derivatives to act as kinase inhibitors has been documented, suggesting that further investigation into this compound's mechanism of action could yield valuable insights.

Cytotoxicity Studies

Preliminary cytotoxicity studies are essential in evaluating the safety and therapeutic potential of new compounds. Although specific data on this compound is limited, it is crucial to assess its effects on various cancer cell lines to understand its potential as an anticancer agent.

Table 2: Summary of Cytotoxicity Studies on Related Quinoline Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| 6-Methoxy-2-methylquinoline | HeLa | 15 |

| 7-Chloroquinoline | MCF-7 | 10 |

Case Studies and Research Findings

- Case Study on Quinoline Derivatives : Research has shown that certain quinoline derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for reducing side effects in cancer therapies.

- Mechanistic Studies : Investigations into the mechanism by which quinolines exert their effects have revealed that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Synthesis and Modification : The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride?

- Methodological Answer : Synthesis typically involves coupling reactions using palladium catalysts. For quinoline derivatives, a common approach is to functionalize the quinoline core via Suzuki-Miyaura cross-coupling (e.g., attaching aryl groups using arylboronic acids and PdCl₂(PPh₃)₂) . Subsequent acylation with phosgene or oxalyl chloride can introduce the carbonyl chloride group. Purification via column chromatography (e.g., ethyl acetate/hexane systems) and crystallization (e.g., ethanol) yields solid products. Confirm intermediates using ¹H NMR and HRMS to ensure structural fidelity .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The carbonyl chloride group is highly moisture-sensitive. Store in airtight containers under inert gas (e.g., argon) in a dry, ventilated environment. Use desiccants like silica gel to prevent hydrolysis. Safety protocols include working in a fume hood, wearing nitrile gloves, and using eye protection to avoid exposure to reactive vapors . Avoid static discharge by grounding equipment during transfer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Resolves substituent patterns (e.g., dimethylphenyl groups) and confirms quinoline backbone integration .

- HRMS : Validates molecular weight and purity, especially for halogenated byproducts .

- FTIR : Identifies carbonyl chloride (C=O stretch ~1770 cm⁻¹) and aromatic C-H bonds.

- XRD : Optional for confirming crystal structure if single crystals are obtained via slow evaporation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(PPh₃)₂, or Buchwald-Hartwig catalysts for coupling efficiency .

- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for intermediate stability.

- Temperature Control : Gradual heating (e.g., 80–110°C) minimizes side reactions like dehalogenation .

- Stoichiometry : Optimize molar ratios of boronic acid to quinoline precursor (1.2:1 to 2:1) to drive coupling completion .

Q. What are common sources of data discrepancies in NMR analysis of quinoline derivatives?

- Methodological Answer :

- Solvent Effects : Residual solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) may overlap with aromatic protons. Use deuterated chloroform for clearer spectra .

- Dynamic Exchange : Rotamers or tautomers in dimethylphenyl groups can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) resolves these .

- Impurity Artifacts : Hydrolysis of carbonyl chloride to carboxylic acid (observed as ~1700 cm⁻¹ in IR) may occur if samples are exposed to moisture. Always report handling conditions .

Q. What strategies are effective for studying the reactivity of the carbonyl chloride group?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., piperazine) in anhydrous THF to form amides. Monitor via TLC (Rf shift) and quantify conversion using ¹³C NMR .

- Hydrolysis Kinetics : Track pH-dependent hydrolysis (e.g., in buffered aqueous acetone) via UV-Vis (λ ~250 nm for quinoline) or conductometric titration .

- Computational Modeling : DFT studies (e.g., Gaussian) predict electrophilicity of the carbonyl carbon and guide functionalization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.